molecular formula C11H15ClS B14523429 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene CAS No. 62369-19-1

4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene

Cat. No.: B14523429
CAS No.: 62369-19-1
M. Wt: 214.76 g/mol
InChI Key: XONAQPUPCQQLPU-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene is an organic compound characterized by the presence of a tert-butyl group, a chlorosulfanyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-tert-octylphenol followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange reaction.

Industrial Production Methods

Industrial production methods for 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene may involve the use of hydrogen chloride gas and aluminum chloride as catalysts. The process typically includes multiple reactors to ensure complete reaction and efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and methyl groups contribute to the compound’s stability and reactivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene include:

  • 4-tert-Butyl-1-chlorobenzene
  • 4-tert-Butyl-1-methylbenzene
  • 4-tert-Butyl-1-sulfanylbenzene

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the chlorosulfanyl and methyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62369-19-1

Molecular Formula

C11H15ClS

Molecular Weight

214.76 g/mol

IUPAC Name

(4-tert-butyl-2-methylphenyl) thiohypochlorite

InChI

InChI=1S/C11H15ClS/c1-8-7-9(11(2,3)4)5-6-10(8)13-12/h5-7H,1-4H3

InChI Key

XONAQPUPCQQLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)SCl

Origin of Product

United States

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